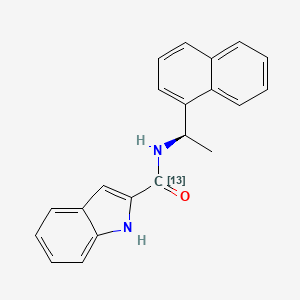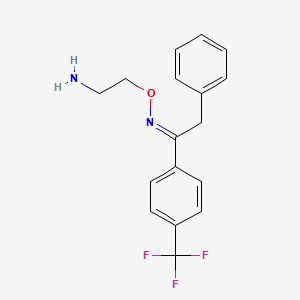
N-Trityl-deshydroxymethyl Losartan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trityl-deshydroxymethyl Losartan is an intermediate used in the preparation of Losartan impurities . It is used to prepare Losartan impurities . The molecular weight of this compound is 635.2 and its molecular formula is C40H35ClN6 .
Synthesis Analysis
The synthesis of Losartan, which this compound is an intermediate of, involves key steps in the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI is synthesized from valeronitrile and acetyl chloride in three steps with an overall yield of 69%. OTBN is obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Losartan, for which this compound is an intermediate, include the synthesis of BCFI from valeronitrile and acetyl chloride, and the synthesis of OTBN by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran .Mecanismo De Acción
While the specific mechanism of action for N-Trityl-deshydroxymethyl Losartan is not available, Losartan, the drug for which it is an intermediate, works by reversibly and competitively preventing angiotensin II binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland . Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-Trityl-deshydroxymethyl Losartan involves the protection of the carboxylic acid group of Losartan followed by the deprotection of the hydroxymethyl group and subsequent tritylation. The final product is obtained by the removal of the trityl group.", "Starting Materials": [ "Losartan", "Trityl chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Protection of the carboxylic acid group of Losartan with trityl chloride in the presence of sodium hydride and dimethylformamide", "Deprotection of the hydroxymethyl group with hydrochloric acid in methanol", "Tritylation of the resulting hydroxyl group with trityl chloride and sodium hydroxide", "Removal of the trityl group with hydrochloric acid in methanol" ] } | |
Número CAS |
1797133-13-1 |
Fórmula molecular |
C40H35ClN6 |
Peso molecular |
635.212 |
Nombre IUPAC |
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 |
Clave InChI |
GAZPPEGQRKWTSK-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Sinónimos |
5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




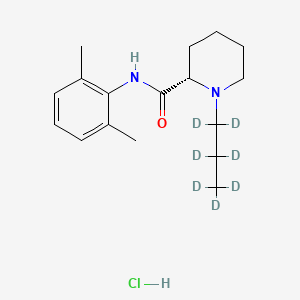
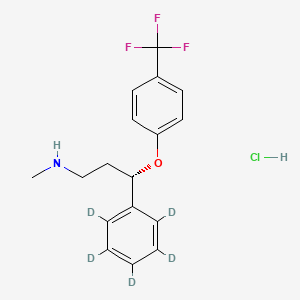
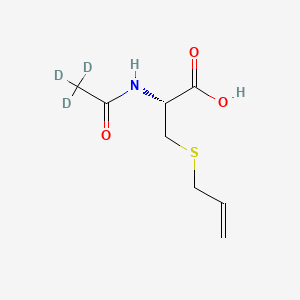
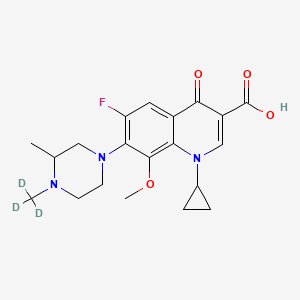

![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)
